4-(Difluoromethyl)pyridine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H4ClF2NO2S and a molecular weight of 227.62 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to the pyridine ring, along with a sulfonyl chloride functional group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(difluoromethyl)pyridine with chlorosulfonic acid under controlled conditions . The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of 4-(Difluoromethyl)pyridine-2-sulfonyl chloride may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction conditions. The process may include steps such as purification and crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)pyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as palladium or copper may be used to facilitate certain reactions.
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonates, and other derivatives depending on the nucleophile used .
Scientific Research Applications
4-(Difluoromethyl)pyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)pyridine-2-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical transformations and modifications of biomolecules .
Comparison with Similar Compounds
Similar Compounds
Difluoromethyl 2-pyridyl sulfone: This compound is similar in structure but contains a sulfone group instead of a sulfonyl chloride group.
Pyridine-3-sulfonyl chloride: This compound has a similar sulfonyl chloride group but is attached to a different position on the pyridine ring.
Uniqueness
4-(Difluoromethyl)pyridine-2-sulfonyl chloride is unique due to the presence of both the difluoromethyl group and the sulfonyl chloride group on the pyridine ring. This combination of functional groups provides distinct reactivity and makes it valuable in various chemical and biological applications .
Properties
Molecular Formula |
C6H4ClF2NO2S |
---|---|
Molecular Weight |
227.62 g/mol |
IUPAC Name |
4-(difluoromethyl)pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H4ClF2NO2S/c7-13(11,12)5-3-4(6(8)9)1-2-10-5/h1-3,6H |
InChI Key |
FOWOKQRTYVQHFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.